molecular formula C10H18N2O B13959253 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B13959253
M. Wt: 182.26 g/mol
InChI Key: CBHSNTLNFPUCHD-UHFFFAOYSA-N
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Description

1-(2-(Aminomethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable spirocyclic precursor with aminomethylating agents under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can be compared with other spirocyclic compounds, such as:

The uniqueness of 1-(2-(Aminomethyl)-6-azaspiro[3

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]ethanone

InChI

InChI=1S/C10H18N2O/c1-8(13)12-3-2-10(7-12)4-9(5-10)6-11/h9H,2-7,11H2,1H3

InChI Key

CBHSNTLNFPUCHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CC(C2)CN

Origin of Product

United States

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